molecular formula C14H22O3Si B8726925 2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid

2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid

Cat. No.: B8726925
M. Wt: 266.41 g/mol
InChI Key: KFPFGBYXXQBGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid is an organic compound that features a phenyl ring substituted with a tert-butyl-dimethyl-silanyloxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by subsequent reactions to introduce the phenyl and acetic acid functionalities. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid involves its interaction with molecular targets through its functional groups. The tert-butyl-dimethyl-silanyloxy group provides steric protection, while the acetic acid moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and influence the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid is unique due to its combination of a phenyl ring, tert-butyl-dimethyl-silanyloxy group, and acetic acid moiety. This combination provides distinct steric and electronic properties, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]acetic acid

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-12-8-6-7-11(9-12)10-13(15)16/h6-9H,10H2,1-5H3,(H,15,16)

InChI Key

KFPFGBYXXQBGHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)CC(=O)O

Origin of Product

United States

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